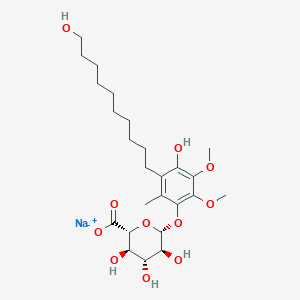

4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt

描述

属性

IUPAC Name |

sodium;(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O11.Na/c1-14-15(12-10-8-6-4-5-7-9-11-13-26)16(27)21(33-2)23(34-3)20(14)35-25-19(30)17(28)18(29)22(36-25)24(31)32;/h17-19,22,25-30H,4-13H2,1-3H3,(H,31,32);/q;+1/p-1/t17-,18-,19+,22-,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIQXOHNZDVJLR-UQDBSXALSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OC)OC)O)CCCCCCCCCCO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)[O-])O)O)O)OC)OC)O)CCCCCCCCCCO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857777 | |

| Record name | Sodium 4-hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153010-37-8 | |

| Record name | Sodium 4-hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt typically involves multiple steps. The synthetic route generally starts with the preparation of the core phenyl structure, followed by the introduction of the hydroxyl, methoxy, and glucuronide groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .

化学反应分析

4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.

科学研究应用

Biological Activities

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress. This is particularly relevant in the context of neuroprotection, where oxidative damage plays a significant role in neurodegenerative diseases .

- Metabolite of Idebenone : It is recognized as a metabolite of Idebenone, a compound known for its neuroprotective properties. The glucuronidation process often increases water solubility, facilitating the elimination of potentially toxic metabolites from the body .

- Enzyme Inhibition : Research indicates that compounds with similar structures may exhibit inhibitory effects on various enzymes, including β-glucuronidase. This inhibition can play a role in modulating metabolic pathways and reducing toxicity associated with certain drugs .

Interaction Profiles

Studies on interaction profiles indicate that 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt may interact with various biological targets:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-glucuronide monosodium salt | Similar methoxy and hydroxy groups | Potentially similar neuroprotective effects |

| Idebenone | Shorter alkyl chain; no glucuronide moiety | Known antioxidant and neuroprotective agent |

| Quercetin 3-O-glucuronide | Flavonoid structure; glucuronidated | Antioxidant activity; anti-inflammatory |

The unique combination of long-chain hydroxyalkyl substituents and multiple methoxy groups enhances both solubility and potential biological activity compared to structurally similar compounds .

作用机制

The mechanism of action of 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The glucuronide moiety is essential for its solubility and bioavailability. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Key Similar Compounds Identified

4-Methylumbelliferyl beta-D-Glucuronide

- Structure : Fluorescent β-D-glucuronide with a 4-methylumbelliferone aglycone.

- Molecular Weight : ~338.3 g/mol (estimated).

- Application : Widely used in high-throughput enzymatic assays to measure β-glucuronidase activity or competing glucuronides .

- Key Difference: The fluorescent properties of 4-methylumbelliferyl glucuronide make it ideal for kinetic studies, unlike the non-fluorescent target compound, which is primarily a metabolite .

Fluorophenyl-Indol Heptenoic Acid Monosodium Salts

- Examples: [R,S-E]-(±)-7-[3-(4-Fluorophenyl)-1-ethyl-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid monosodium salt. [R,R-E]-(±)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid monosodium salt .

- Molecular Weight : ~500–550 g/mol (estimated).

- Key Difference: These compounds lack the glucuronide moiety but share the monosodium salt functionalization, emphasizing ionic solubility for drug delivery .

Benzimidazole Sulfonyl Benzoic Acid Sodium Salts

- Example : 3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt .

- Application : Proton pump inhibitors or kinase inhibitors.

- Key Difference: Sulfonyl and benzimidazole groups confer distinct acidity and target specificity compared to the phenolic-glucuronide structure of the target compound .

Comparative Data Table

Research Findings and Functional Insights

- Metabolic Stability : The target compound’s glucuronide group enhances water solubility, facilitating renal excretion, a feature shared with other glucuronides like 4-methylumbelliferyl glucuronide .

- Synthetic Challenges : Unlike fluorophenyl-indol salts, the hydroxydecyl chain in the target compound introduces synthetic complexity due to stereochemical control during glucuronidation .

- Regulatory Compliance : Suppliers emphasize adherence to global regulatory standards (e.g., REACH, FDA), a requirement shared with pharmaceutical intermediates like benzimidazole derivatives .

生物活性

4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt (CAS 153010-37-8) is a glucuronide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a glucuronide moiety that may enhance its solubility and bioavailability.

- Molecular Formula : C25H39NaO11

- Molecular Weight : 486.57 g/mol

- CAS Number : 153010-37-8

Enzyme Inhibition

Recent studies have explored the inhibitory effects of similar compounds on various enzymes relevant to skin aging and other biological processes. For instance, compounds with similar structural features have demonstrated significant inhibitory activity against tyrosinase, elastase, and collagenase, which are critical in the regulation of skin health and aging.

| Enzyme | Inhibitory Activity | IC50 Values (µM) |

|---|---|---|

| Tyrosinase | Yes | 1.05 - 7.03 |

| Elastase | Yes | Not specified |

| Collagenase | Yes | 110.4 - 123.4 |

| Hyaluronidase | Yes | Not specified |

These results suggest that derivatives of phenolic compounds can effectively modulate enzymatic activities associated with skin aging, potentially offering therapeutic benefits in dermatological applications .

Antioxidant Properties

The antioxidant capacity of glucuronides is an area of significant interest due to their ability to scavenge free radicals and reduce oxidative stress. The presence of methoxy groups in the structure of 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide may enhance its antioxidant properties, contributing to cellular protection against damage caused by reactive oxygen species (ROS).

Case Studies

- Skin Aging Models : In vitro studies using human keratinocyte cells have shown that compounds similar to 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide exhibit protective effects against UV-induced damage. These studies indicated that such compounds can reduce markers of oxidative stress and inflammation in skin cells, suggesting a potential role in anti-aging formulations .

- Anti-inflammatory Effects : Research has indicated that glucuronides may possess anti-inflammatory properties, which could be beneficial in treating conditions such as psoriasis or eczema. The modulation of pro-inflammatory cytokines by these compounds has been documented in animal models, highlighting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。